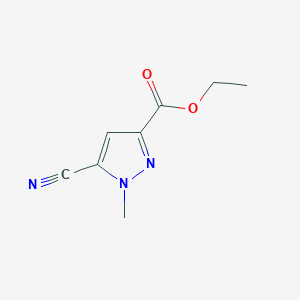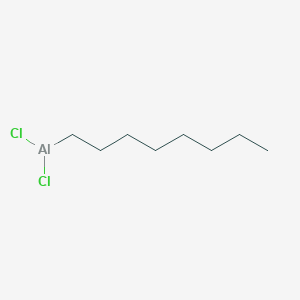
Dichlorooctylaluminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorooctylaluminium is an organoaluminium compound with the chemical formula C₈H₁₇AlCl₂. It is a derivative of aluminium, where two chlorine atoms and an octyl group are bonded to the aluminium atom. This compound is known for its reactivity and is used in various chemical processes and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Dichlorooctylaluminium can be synthesized through the reaction of octyl chloride with aluminium trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
AlCl3+C8H17Cl→C8H17AlCl2+HCl
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction .
化学反応の分析
Types of Reactions
Dichlorooctylaluminium undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide and other by-products.
Reduction: Can be reduced to form aluminium hydrides.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other groups.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves reducing agents like lithium aluminium hydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Aluminium oxide and octyl derivatives.
Reduction: Aluminium hydrides and octyl derivatives.
Substitution: Various substituted aluminium compounds depending on the nucleophile used
科学的研究の応用
Dichlorooctylaluminium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential in drug delivery systems and as a component in certain pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives .
作用機序
The mechanism of action of dichlorooctylaluminium involves its ability to form strong bonds with various substrates. The aluminium atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it an effective catalyst in many chemical reactions. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new chemical bonds and the stabilization of reaction intermediates .
類似化合物との比較
Similar Compounds
Dichloromethylaluminium: Similar structure but with a methyl group instead of an octyl group.
Dichloroethylaluminium: Contains an ethyl group instead of an octyl group.
Dichlorobutylaluminium: Features a butyl group in place of the octyl group.
Uniqueness
Dichlorooctylaluminium is unique due to its longer carbon chain (octyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
3238-27-5 |
|---|---|
分子式 |
C8H17AlCl2 |
分子量 |
211.10 g/mol |
IUPAC名 |
dichloro(octyl)alumane |
InChI |
InChI=1S/C8H17.Al.2ClH/c1-3-5-7-8-6-4-2;;;/h1,3-8H2,2H3;;2*1H/q;+2;;/p-2 |
InChIキー |
RBLGTYCOUOIUNY-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCC[Al](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


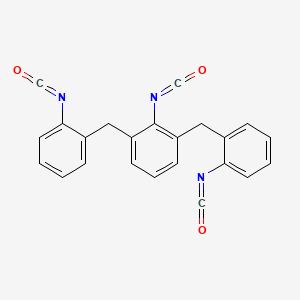
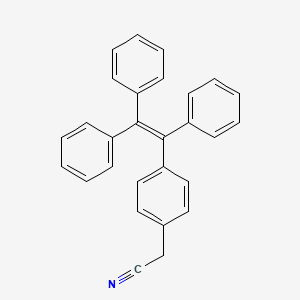
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
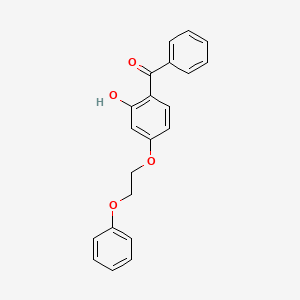
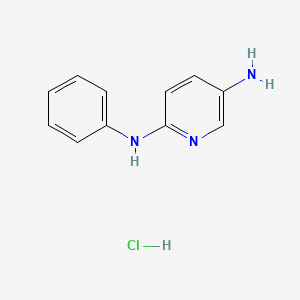

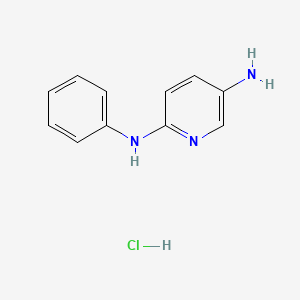

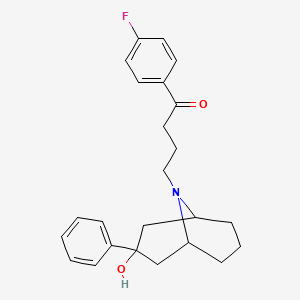
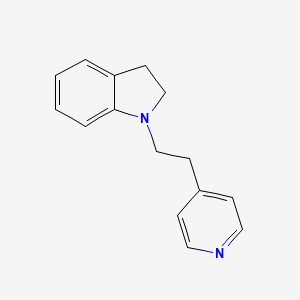
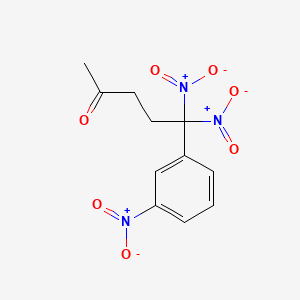
![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)
